![molecular formula C20H15ClN6O2S B2731500 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide CAS No. 872860-32-7](/img/structure/B2731500.png)

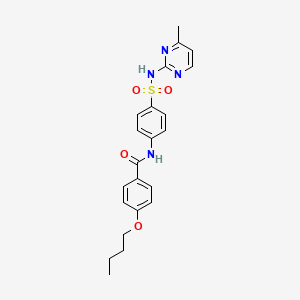

4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a derivative of 7H-Pyrrolo[2,3-d]pyrimidine .

Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of this compound involves a pyrazole bound to a phenyl group . The NMR spectral data provides further insights into the structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the transformation of 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives when acylated with carboxylic anhydrides or acid chlorides .Applications De Recherche Scientifique

Protein Kinase B (Akt) Inhibitors

Field

Application

This compound is used as a selective, orally active inhibitor of Protein Kinase B (Akt), an important component of intracellular signaling pathways regulating growth and survival .

Methods

The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors .

Results

Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

Pyrido[2,3-d]pyrimidines

Field

Application

Pyrido[2,3-d]pyrimidines are one of the most important classes of fused heterocyclic systems due to a wide range of biological activity .

Methods

The Gould–Jacobs reaction is most commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones .

Results

Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

Anticancer Evaluation of Thiazolo[4,5-d]pyrimidines

Field

Methods

These compounds were tested against various cancer cell lines .

Results

Some compounds exhibited an antiproliferative effect against cell lines of leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer .

Antitubercular Activity of Pyrrolo[2,3-d]pyrimidines

Field

Application

Pyrrolo[2,3-d]pyrimidines, which share a similar structure to your compound, have been explored for their antitubercular activity .

Methods

The structure-activity relationship (SAR) was studied by comparing the antitubercular activity of different substituted phenyl derivatives .

Results

The 3-halo (meta; C-3) and 2-halo (ortho; C-2) substituted phenyl derivatives showed slightly improved antitubercular activity compared to the 4-halo (para; C-4) substituted derivatives .

Inhibition of Protein Kinase B (PKB)

Application

This compound is used as a selective, orally active inhibitor of Protein Kinase B (PKB), an important component of intracellular signaling pathways regulating growth and survival .

Orientations Futures

The future directions for this compound could involve further exploration of its potential biological activities, given that similar compounds have shown a wide range of biological activity . Further studies could also focus on improving the synthesis process and investigating the compound’s drug metabolism and pharmacokinetics .

Propriétés

IUPAC Name |

4-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN6O2S/c21-13-3-7-15(8-4-13)27-19-16(9-25-27)20(24-11-23-19)30-10-17(28)26-14-5-1-12(2-6-14)18(22)29/h1-9,11H,10H2,(H2,22,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKHQWIANLCVFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(6-chloropyridin-2-yl)formamido]acetate](/img/structure/B2731421.png)

![4-chloro-N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2731422.png)

![N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2731425.png)

![1-sec-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2731429.png)

![4-Oxaspiro[2.4]heptan-6-amine](/img/structure/B2731430.png)

![{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride](/img/structure/B2731432.png)

![N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2731434.png)

![(Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2731435.png)

![6-ethyl 3-methyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2731437.png)

![2,6-Dimethyl-4-{3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2731439.png)